methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride
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Overview
Description
Methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a carbamoyl group, and a fluorine atom on a butanoate backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (2S,4R)-4-fluorobutanoic acid.
Amidation: The precursor undergoes amidation to introduce the carbamoyl group. This step often involves the use of reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino and carbamoyl groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Methyl (2S,4R)-4-hydroxyproline methyl ester hydrochloride: Contains a hydroxyl group and is used in peptide synthesis.
Uniqueness
Methyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its hydroxyl-containing analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for drug development and other applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613299-46-8 |
---|---|
Molecular Formula |
C6H12ClFN2O3 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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